molecular formula C7H5NO2 B12533794 5H-Oxazolo[3,4-A]oxireno[C]pyridine CAS No. 654059-61-7

5H-Oxazolo[3,4-A]oxireno[C]pyridine

Katalognummer: B12533794
CAS-Nummer: 654059-61-7
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: LYUCJEKYLNAWOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Oxazolo[3,4-A]oxireno[C]pyridine is a heterocyclic compound that features a fused ring system combining oxazole, oxirene, and pyridine rings. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Oxazolo[3,4-A]oxireno[C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with oxazole and oxirene precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

5H-Oxazolo[3,4-A]oxireno[C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolo[3,4-A]oxireno[C]pyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

5H-Oxazolo[3,4-A]oxireno[C]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5H-Oxazolo[3,4-A]oxireno[C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H-Oxazolo[3,4-A]oxireno[C]pyridine stands out due to its unique fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

654059-61-7

Molekularformel

C7H5NO2

Molekulargewicht

135.12 g/mol

IUPAC-Name

3,9-dioxa-7-azatricyclo[5.3.0.02,4]deca-1(10),2(4),5-triene

InChI

InChI=1S/C7H5NO2/c1-2-8-4-9-3-5(8)7-6(1)10-7/h1-3H,4H2

InChI-Schlüssel

LYUCJEKYLNAWOT-UHFFFAOYSA-N

Kanonische SMILES

C1N2C=CC3=C(C2=CO1)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.